molecular formula C12H18N4O3 B2939950 tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate CAS No. 2219380-15-9

tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B2939950
CAS No.: 2219380-15-9
M. Wt: 266.301
InChI Key: DUGCAQNTXZQFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .

Medicine: In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry: In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 3-(4-amino-6-oxo-1H-pyrimidin-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-7(6-16)10-14-8(13)4-9(17)15-10/h4,7H,5-6H2,1-3H3,(H3,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGCAQNTXZQFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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